Buflomedil N-Oxide Hydrochloride can be sourced from various chemical suppliers, including LGC Standards, which provides high-quality reference standards for pharmaceutical testing . The compound has been synthesized and studied in various research contexts, including its efficacy and safety in clinical applications.
The synthesis of Buflomedil N-Oxide Hydrochloride can be achieved through several methods. A notable method involves the reaction of 4-fluoro-1-(2,4,6-trimethoxyphenyl) butanone with pentazane in an organic solvent like cyclohexane. Sodium iodide serves as a catalyst under controlled temperatures ranging from 20°C to the boiling point of the solvent. The process typically requires 5 to 12 hours for completion, yielding a product with high purity .
In one synthesis route, 50 g of 4-chloro-1-(2,4,6-trimethoxybenzene) butanone is combined with 30 g of tetramethyleneimine and 250 g of hexanaphthene. The mixture is heated to reflux for approximately 9 hours before cooling and washing with sodium chloride solution to isolate the desired compound .
Buflomedil N-Oxide Hydrochloride features a complex molecular structure characterized by its unique functional groups. The InChI representation is as follows:
The SMILES notation for this compound is:
The accurate mass of Buflomedil N-Oxide Hydrochloride is reported as 359.15 g/mol, indicating a high degree of precision in its molecular characterization .
Buflomedil N-Oxide Hydrochloride can undergo several chemical reactions typical for compounds with N-Oxide functionalities. These include:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
Buflomedil N-Oxide Hydrochloride exhibits several pharmacological actions primarily through its role as a vasodilator. It acts as an alpha-adrenoceptor antagonist and has weak calcium channel blocking properties. This mechanism helps improve blood flow by relaxing vascular smooth muscle, thus enhancing perfusion in peripheral vascular diseases .
Buflomedil N-Oxide Hydrochloride is typically a white to off-white solid that is freely soluble in water and soluble in ethanol. It has very slight solubility in acetone .
The compound's stability at room temperature makes it suitable for various applications in pharmaceutical formulations. Its interactions with other compounds are influenced by its polar nature due to the presence of the nitrogen oxide bond .
Buflomedil N-Oxide Hydrochloride has various scientific uses, particularly in pharmacology and medicinal chemistry. It is utilized in studies related to cardiovascular health due to its vasodilatory effects. Additionally, it serves as an impurity reference standard in pharmaceutical testing, ensuring the quality and safety of drug formulations containing buflomedil or similar compounds .
N-Oxidation represents a strategic structural modification to enhance the physicochemical and pharmacological properties of tertiary amine-containing vasoactive compounds. Buflomedil N-Oxide Hydrochloride (C₁₇H₂₅NO₅·HCl, MW 359.84) is synthesized through the selective oxidation of the pyrrolidine nitrogen atom in the buflomedil scaffold [2] [9]. The core synthetic methodologies involve:
Structural confirmation of Buflomedil N-Oxide Hydrochloride relies on characteristic spectroscopic signatures:
Table 1: Key Synthetic Methods for Vasoactive Agent N-Oxides
Methodology | Reagents/Conditions | Key Advantages | Key Limitations | Representative Yield for Pyrrolidine N-Oxides |
---|---|---|---|---|
Peracid Oxidation | mCPBA/H₂O₂, CH₂Cl₂/MeOH, 0-25°C | Well-established, predictable, scalable | Potential over-oxidation, peracid handling | 75-92% [4] [9] |
Iodine(III)/Br⁻ | PhI(OAc)₂, TMSBr, CH₂Cl₂, 80-120°C (MW) | Faster reaction times, novel mechanism | Requires optimization, reagent cost | 40-69% (initial reports) [3] |
Electrochemical | Anodic oxidation, aqueous buffer, rt | No chemical oxidants, potentially greener | Scalability issues, selectivity control | 50-70% [9] |
Molecular Bromine | Br₂, CH₂Cl₂/MeOH, rt or heat, light | Simple reagents | Radical side reactions, bromination by-products | ~43% (model substrates) [3] |
The synthesis of Buflomedil N-Oxide Hydrochloride, particularly using novel or complex methods, benefits significantly from systematic optimization via factorial design. This statistical approach efficiently identifies critical variables and their optimal settings to maximize yield and purity while minimizing side products [1] [5].
Reaction Time: Crucial under thermal/microwave conditions. Yields increase with time (e.g., 48% at 5 min, 62% at 10 min, 69% at 20 min in CH₂Cl₂ at 80°C) [3].
Factorial Design Implementation: A typical 2³ full factorial design investigating PIDA Equivalents (X₁: 2, 3, 4 eq), Temperature (X₂: 60°C, 80°C, 100°C), and Time (X₃: 5, 10, 20 min) would generate a model predicting the optimal synthesis window. Response Surface Methodology (RSM) can further refine this model. Data from piperidine N-oxide synthesis indicates a strong positive interaction between higher PIDA equivalents and elevated temperature, with time acting as a secondary modifier [3] [5].
Optimization Outcomes: Applying factorial design to the PIDA/TMSBr route for Buflomedil N-Oxide Hydrochloride would likely identify an optimum around PIDA (3-4 eq), TMSBr (6-8 eq), in CH₂Cl₂, at 80-120°C for 10-20 min under microwave irradiation, targeting yields exceeding 60% while minimizing degradation or bromination by-products observed with molecular bromine alone [3]. For classical peracid oxidation, design would focus on oxidant equivalence, temperature, solvent mixture, and catalyst concentration to maximize conversion and minimize impurities [5].
Table 2: Impact of Process Variables on Iodine(III)/Br⁻ Mediated N-Oxidation Yield (Based on Model Systems [3])
PIDA (eq) | TMSBr (eq) | Temperature (°C) | Time (min) | Solvent | Reported Yield (%) |
---|---|---|---|---|---|
4 | 8 | 80 | 5 | CH₂Cl₂ | 48 |
4 | 8 | 80 | 10 | CH₂Cl₂ | 62 |
4 | 8 | 80 | 20 | CH₂Cl₂ | 69 |
4 | 8 | 80 | 20 | MeCN | 39 |
4 | 8 | 60 | 20 | CH₂Cl₂ | 48 |
3 | 6 | 120 | 20 | CH₂Cl₂ | 56 |
2 | 4 | 120 | 20 | CH₂Cl₂ | 35 |
1 | 2 | 120 | 20 | CH₂Cl₂ | 14 |
The pyrrolidine ring, a core structural element in Buflomedil and its N-oxide, presents specific reactivity and selectivity challenges for N-oxidation. Comparing techniques reveals distinct profiles:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7